molecular formula C9H10BrF2N B1380250 [(4-Bromo-2,6-difluorophenyl)methyl](ethyl)amine CAS No. 1506414-62-5

[(4-Bromo-2,6-difluorophenyl)methyl](ethyl)amine

Cat. No. B1380250
M. Wt: 250.08 g/mol
InChI Key: LGFJPESKMWECOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and characterization of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR, and mass spectrometry are often used to determine the structure of a compound .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc .

Scientific Research Applications

Copper-Catalyzed N-Formylation of Amines

The use of ethyl bromodifluoroacetate as an N-formylating agent in copper-catalyzed N-formylation of amines demonstrates the utility of bromo- and difluoro-substituted compounds in facilitating N-formylation reactions. This process allows for the efficient production of N-formamides from various amines, including primary, secondary, cyclic, arylamines, and aliphatic amines, with moderate to excellent yields (Xiao-fang Li et al., 2018).

Amination Reactions

Research involving heterocyclic halogeno compounds with nucleophiles has shown the versatility of such compounds in amination reactions. These reactions not only lead to the formation of amino compounds but can also involve transformations that result in ring modifications, indicating the potential for creating diverse heterocyclic structures (H. Plas et al., 2010).

Ligand Synthesis for Metal Complexes

Sterically demanding iminopyridine ligands have been synthesized, showcasing the role of bromo- and difluoro-substituted compounds in creating ligands for metal complexation. These ligands, through a series of condensation and coupling reactions, demonstrate their application in ethylene polymerization and oligomerization processes, highlighting their importance in catalysis (T. Irrgang et al., 2007).

Electrophilic Amination

The electrophilic amination of dibromopyridines with potassium amide in liquid ammonia has been studied, further illustrating the chemical versatility of bromo- and difluoro-substituted compounds. Such reactions emphasize the compound's role in nucleophilic substitution reactions leading to diaminopyridines or related structures (J. Streef et al., 2010).

Safety And Hazards

This involves studying the toxicity of the compound, its environmental impact, handling precautions, etc .

Future Directions

This could involve potential applications of the compound, further reactions it could undergo, modifications that could be made to its structure to enhance its properties, etc .

properties

IUPAC Name

N-[(4-bromo-2,6-difluorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF2N/c1-2-13-5-7-8(11)3-6(10)4-9(7)12/h3-4,13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFJPESKMWECOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Bromo-2,6-difluorophenyl)methyl](ethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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